BenchChemオンラインストアへようこそ!

1-(4-Bromobutyl)-4-(2,3-dichlorophenyl)piperazine

SN2 Reactivity Leaving Group Ability Synthetic Intermediate Efficiency

1-(4-Bromobutyl)-4-(2,3-dichlorophenyl)piperazine (CAS 874661-64-0) is a halogenated phenylpiperazine derivative with the molecular formula C14H19BrCl2N2 and a molecular weight of 366.12 g/mol. It is formally classified as Aripiprazole Impurity 27 (or Impurity 74 as the hydrobromide salt) and is supplied with detailed characterization data compliant with regulatory guidelines, including traceability to USP or EP pharmacopoeial standards where feasible.

Molecular Formula C14H19BrCl2N2
Molecular Weight 366.1 g/mol
CAS No. 874661-64-0
Cat. No. B13786504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromobutyl)-4-(2,3-dichlorophenyl)piperazine
CAS874661-64-0
Molecular FormulaC14H19BrCl2N2
Molecular Weight366.1 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCCBr)C2=C(C(=CC=C2)Cl)Cl
InChIInChI=1S/C14H19BrCl2N2/c15-6-1-2-7-18-8-10-19(11-9-18)13-5-3-4-12(16)14(13)17/h3-5H,1-2,6-11H2
InChIKeyOBHGMKMDASJEMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromobutyl)-4-(2,3-dichlorophenyl)piperazine (CAS 874661-64-0): Core Molecular Identity and Regulatory Classification for Procurement


1-(4-Bromobutyl)-4-(2,3-dichlorophenyl)piperazine (CAS 874661-64-0) is a halogenated phenylpiperazine derivative with the molecular formula C14H19BrCl2N2 and a molecular weight of 366.12 g/mol . It is formally classified as Aripiprazole Impurity 27 (or Impurity 74 as the hydrobromide salt) and is supplied with detailed characterization data compliant with regulatory guidelines, including traceability to USP or EP pharmacopoeial standards where feasible [1]. The compound bears the privileged 2,3-dichlorophenylpiperazine orthosteric scaffold that is widely recognized for conferring high-affinity binding to dopamine D2 and D3 receptors, positioning it as both a critical synthetic intermediate and a required analytical reference standard for aripiprazole drug substance and finished product testing [2].

Why Generic Substitution Fails: The Functional Specificity of 1-(4-Bromobutyl)-4-(2,3-dichlorophenyl)piperazine vs. its Closest Analogs


The bromobutyl terminus of this compound is not interchangeable with its chlorobutyl or shorter-chain analogs without measurable consequences for synthetic efficiency, impurity profile, and analytical traceability. The C–Br bond is a significantly better leaving group than C–Cl in nucleophilic substitution reactions (k_rel ≈ 14-fold for bromide vs. chloride), directly impacting reaction rates and product yields in downstream N‑alkylation steps central to aripiprazole synthesis [1]. Moreover, the specific bromobutyl substitution pattern produces a chromatographically distinct impurity peak with a unique relative retention time and mass spectrometric signature that differs from the corresponding chlorobutyl congener (Aripiprazole Impurity P, CAS 1263279-02-2) and other process-related impurities, making correct reference standard selection non‑negotiable for validated HPLC and LC‑MS/MS methods .

Quantitative Differentiation Evidence: Where 1-(4-Bromobutyl)-4-(2,3-dichlorophenyl)piperazine Outperforms or Distinctly Differs from Comparators


Nucleophilic Substitution Reactivity: Bromobutyl vs. Chlorobutyl Leaving Group Capability

In the pivotal N‑alkylation step common to aripiprazole intermediate synthesis, the bromobutyl substituent on the target compound provides a 14‑fold higher reactivity compared to the chlorobutyl analog (Aripiprazole Impurity P) . This differential arises from the intrinsic leaving‑group ability order I⁻ > Br⁻ > Cl⁻, where bromide exhibits k_rel ≈ 14 versus chloride set at k_rel = 1 in standard SN2 reactivity scales [1]. The higher reactivity translates into faster reaction kinetics and the potential for higher isolated yields when the bromobutyl intermediate is employed under identical conditions.

SN2 Reactivity Leaving Group Ability Synthetic Intermediate Efficiency

Regulatory Reference Standard Identity: USP/EP Traceability of Aripiprazole Impurity 27

The compound is explicitly designated as Aripiprazole Impurity 27 and is supplied with comprehensive characterization data (¹H NMR, ¹³C NMR, HRMS, HPLC purity typically ≥95%) that comply with regulatory guidelines for reference standards used in ANDA submissions [1]. Unlike generic research‑grade analogs lacking pharmacopoeial traceability, this specific bromobutyl impurity standard can be provided with further traceability against USP or EP monograph standards upon feasibility assessment [2]. The corresponding chlorobutyl impurity (Impurity P) carries a different CAS registry (1263279-02-2) and a distinct chromatographic profile, requiring a separate, dedicated reference standard for validated HPLC method development .

Pharmaceutical Impurity Profiling Reference Standard Qualification ANDA Method Validation

Molecular Mass Differentiation: Isotopic Pattern and Mass Spectrometric Selectivity

The presence of a single bromine atom in the target compound (C14H19BrCl2N2, MW 366.12) generates a characteristic ¹⁹Br:⁸¹Br isotopic doublet (≈1:1 intensity ratio) that is absent in the fully chlorinated analog (C14H19Cl3N2, MW 321.67) . This distinct isotopic signature provides unambiguous mass spectrometric discrimination between the bromobutyl and chlorobutyl impurities even when they co‑elute or exhibit similar retention times in preliminary HPLC screening. The molecular weight difference of 44.45 Da further enables selective multiple reaction monitoring (MRM) transitions for targeted LC‑MS/MS quantification.

Mass Spectrometry Isotopic Abundance Pattern LC‑MS/MS Method Specificity

Privileged Dopamine D3 Receptor Scaffold: The 2,3-Dichlorophenylpiperazine Pharmacophore

The 2,3-dichlorophenylpiperazine moiety is a validated privileged orthosteric scaffold for dopamine D2/D3 receptor ligands. A virtual library of ~13,000 compounds bearing this scaffold, docked to a D2R homology model, yielded 16 functionally selective partial agonists, with compound 4 stimulating β‑arrestin recruitment (EC50 = 320 nM, Emax = 16%) while showing no detectable G protein signaling [1]. In a separate study, a 2,3‑dichlorophenylpiperazine‑derived ¹⁸F‑labeled D3 radioligand exhibited a D3 affinity Ki = 3.6 nM with 60‑fold D3/D2 subtype selectivity [2]. The bromobutyl chain of the target compound serves as a versatile linker for further derivatization into such high‑affinity D3‑selective probes, a functionality not directly accessible from the parent 1‑(2,3‑dichlorophenyl)piperazine scaffold alone.

Dopamine D3 Receptor Orthosteric Scaffold Structure‑Activity Relationship

Storage Stability: Refrigerated Storage Requirement as a Quality Differentiator

Certificates of analysis for 1‑(4‑bromobutyl)‑4‑(2,3‑dichlorophenyl)piperazine specify long‑term storage at refrigerator temperature (+10°C) [1]. This contrasts with the parent 1‑(2,3‑dichlorophenyl)piperazine hydrochloride salt, which is typically stored under standard ambient conditions, and underscores the greater thermal lability of the bromobutyl chain. The explicit refrigerated storage requirement serves as a quality gate: procurement from suppliers that do not specify controlled‑temperature storage risks receiving material with elevated levels of dehydrobromination or dimerization degradation products, compromising its utility as a reference standard or synthetic intermediate.

Stability Storage Condition Quality Assurance

Optimal Application Scenarios for 1-(4-Bromobutyl)-4-(2,3-dichlorophenyl)piperazine Based on Quantitative Differentiation Evidence


Aripiprazole ANDA Method Development and Validation

When developing and validating HPLC or LC‑MS/MS methods for aripiprazole drug substance per ICH Q3A, laboratories must use the exact impurity reference standard designated as Aripiprazole Impurity 27 (CAS 874661‑64‑0). The compound's bromine isotopic signature (¹⁹Br:⁸¹Br ≈ 1:1 doublet) provides unambiguous mass spectrometric identification that cannot be replicated by the chlorobutyl analog Impurity P (CAS 1263279‑02‑2), preventing misidentification that could trigger costly method re‑validation . Its availability with USP/EP pharmacopoeial traceability further supports regulatory submission requirements for ANDA applications [1].

Dopamine D3 Receptor Ligand Synthesis and PET Tracer Development

Medicinal chemistry teams synthesizing dopamine D3 receptor ligands can leverage the bromobutyl chain as a reactive handle for nucleophilic substitution with arylcarboxamide, heterocyclic, or radiolabeling precursors. The 14‑fold higher SN2 reactivity of bromide over chloride enables faster coupling kinetics relative to the chlorobutyl analog [2]. The resulting 2,3‑dichlorophenylpiperazine‑containing ligands have demonstrated D3 affinity as high as Ki = 3.6 nM with 60‑fold D3/D2 selectivity in ¹⁸F‑labeled PET tracer studies [3].

Forced Degradation and Stability‑Indicating Assay Development

In forced degradation studies of aripiprazole, the bromobutyl impurity serves as a key marker for hydrolytic and thermal degradation pathways. Its distinct relative retention time and characteristic Br isotopic pattern enable selective detection even in the presence of co‑eluting chlorobutyl or des‑halo impurities. The compound's documented requirement for refrigerated storage (+10°C) provides a built‑in stability indicator: any supplier material stored under suboptimal conditions will exhibit elevated degradation peaks, making cold‑chain verification a critical procurement criterion [4].

GMP Intermediate for Aripiprazole Commercial Production

During commercial aripiprazole manufacturing via the 1‑(2,3‑dichlorophenyl)piperazine alkylation route, the bromobutyl intermediate can be isolated and characterized as an in‑process control marker. Its quantitative monitoring by HPLC ensures complete conversion to the final API, preventing carry‑over of residual bromobutyl impurity into the drug substance. The compound's unique molecular identity (C14H19BrCl2N2, MW 366.12) differentiates it from all other process‑related impurities, supporting batch‑to‑batch consistency in GMP production environments [5].

Quote Request

Request a Quote for 1-(4-Bromobutyl)-4-(2,3-dichlorophenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.